molecular formula C6H14O2 B1295985 1,3-Hexanediol CAS No. 21531-91-9

1,3-Hexanediol

Cat. No.: B1295985
CAS No.: 21531-91-9
M. Wt: 118.17 g/mol
InChI Key: AVIYEYCFMVPYST-UHFFFAOYSA-N
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Description

1,3-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the hexane chain. This compound is a colorless, water-soluble liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Hexanediol can be synthesized through several methods. One common method involves the reduction of 1,3-hexanedione using lithium aluminum hydride (LiAlH₄) as a reducing agent. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure complete reduction.

Another method involves the catalytic hydrogenation of 1,3-hexanedione using a palladium catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of adipic acid or its esters. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

1,3-Hexanediol undergoes oxidation at both primary (position 1) and secondary (position 3) hydroxyl groups, depending on reaction conditions:

  • Primary Alcohol Oxidation :
    • In the presence of strong oxidizing agents like KMnO₄ or CrO₃ , the primary alcohol oxidizes to a carboxylic acid. For example, oxidation yields 3-hydroxyhexanoic acid as an intermediate .
    • Milder agents (e.g., PCC in anhydrous conditions) selectively oxidize the primary alcohol to an aldehyde .
  • Secondary Alcohol Oxidation :
    • The secondary alcohol at position 3 oxidizes to a ketone (3-hexanone ) under acidic or enzymatic conditions .
    • Calcium hypochlorite (Ca(OCl)₂) in aqueous acetic acid selectively oxidizes the secondary alcohol without affecting the primary group, as demonstrated in analogous studies on 2-ethyl-1,3-hexanediol .

Key Data:

Reaction ConditionsProductYieldReference
KMnO₄, H₂SO₄, 80°C3-hydroxyhexanoic acid65%
PCC, CH₂Cl₂, 25°C3-hydroxyhexanal45%
Ca(OCl)₂, CH₃COOH, 40°C3-hexanone72%

Esterification

This compound reacts with carboxylic acids or anhydrides to form mono- or di-esters:

  • Acetylation : Treatment with acetic anhydride in pyridine yields This compound diacetate .
  • Phosphorylation : Reacts with phosphoryl chloride to produce phosphate esters, used as plasticizers .

Key Data:

ReagentProductApplicationReference
Acetic anhydrideThis compound diacetateSolvent, plasticizer
POCl₃Hexanediol phosphateFlame retardant

Dehydration

Under acidic or thermal conditions, this compound undergoes dehydration:

  • Intramolecular Dehydration : Forms 2,5-dihydrofuran derivatives at 150–200°C with H₃PO₄ .
  • Intermolecular Dehydration : Produces linear polyethers or cyclic oligomers .

Polymerization

This compound serves as a monomer in polyurethane and polyester synthesis:

  • Polyurethanes : Reacts with diisocyanates (e.g., toluene diisocyanate) to form elastomers .
  • Polyesters : Condensation with dicarboxylic acids (e.g., adipic acid) yields biodegradable polymers .

Comparative Reactivity with Other Diols

Property/ReactionThis compound1,2-Hexanediol1,4-Butanediol
Oxidation (Secondary OH)Forms ketoneN/A (Primary only)N/A (Primary only)
Esterification RateModerateHighLow
Dehydration ProductsCyclic ethersLinear alkenesTetrahydrofuran
Polymer FlexibilityHighModerateLow

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : Approximately 146.23 g/mol
  • Appearance : Colorless, oily liquid
  • Functional Groups : Contains two hydroxyl (-OH) groups

Industrial Applications

  • Solvent in Chemical Synthesis
    • 1,3-Hexanediol is widely used as a solvent due to its excellent solvency properties for both organic and inorganic compounds. It facilitates the dissolution of samples for analysis and preparation of reaction mixtures.
  • Plasticizer in Polymer Production
    • The compound serves as a plasticizer in the manufacturing of polymers, enhancing flexibility and durability. It is particularly useful in the production of polyurethanes and other thermoplastic materials .
  • Moisture Retention in Cosmetics
    • Due to its hygroscopic nature, this compound is employed in personal care products for its moisture-retaining properties. It is used in formulations aimed at improving skin hydration and stability .
  • Adhesives and Sealants
    • The compound acts as a hardener in adhesive systems, contributing to the formation of strong bonds in various applications .
  • Inks and Coatings
    • In ink formulations, this compound enhances penetration properties on substrates like paper, making it an essential ingredient in glycol inks .

Biological Applications

  • Toxicological Studies
    • Research indicates that this compound exhibits moderate biological activity. Studies have shown potential reproductive toxicity at high doses and possible eye irritation upon exposure. This necessitates careful handling in laboratory settings.
  • Dermal Absorption Studies
    • Animal studies demonstrate that this compound can penetrate skin layers effectively when administered dermally, indicating its potential use in transdermal drug delivery systems .

Case Study 1: Cosmetic Formulations

A study evaluated the incorporation of this compound in a moisturizer aimed at enhancing skin hydration. The formulation showed improved moisture retention compared to control products without the compound, demonstrating its efficacy as an emollient agent.

Case Study 2: Polymer Applications

In the production of polyurethane foams, this compound was utilized as a plasticizer. The resulting material exhibited enhanced flexibility and durability under stress tests compared to foams produced without the compound.

Mechanism of Action

The mechanism of action of 1,3-Hexanediol primarily involves its hydroxyl groups, which can form hydrogen bonds with other molecules. This property allows it to act as a solvent, stabilizer, and reactant in various chemical processes. In biological systems, its cryoprotectant properties are attributed to its ability to prevent ice crystal formation by interacting with water molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Hexanediol: Another diol with hydroxyl groups on adjacent carbon atoms.

    1,6-Hexanediol: A diol with hydroxyl groups on the terminal carbon atoms of the hexane chain.

    2-Ethyl-1,3-hexanediol: A diol with an ethyl group attached to the second carbon atom.

Uniqueness

1,3-Hexanediol is unique due to the position of its hydroxyl groups, which allows it to participate in specific chemical reactions and form distinct products compared to its isomers. Its balanced hydrophilic and hydrophobic properties make it versatile for various applications in different fields.

Biological Activity

1,3-Hexanediol is a diol compound that has garnered attention for its biological activity and potential applications in various fields, including cosmetics, pharmaceuticals, and industrial formulations. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, enzyme interactions, toxicity profiles, and case studies that illustrate its effects in biological systems.

This compound (C6H14O2) is a colorless, odorless liquid with hygroscopic properties. It is commonly utilized as a solvent and has applications in personal care products due to its moisturizing capabilities. Its structure allows it to interact effectively with biological membranes, facilitating absorption and distribution within living organisms.

Pharmacokinetics

Research indicates that this compound is rapidly absorbed when administered orally or dermally. Following administration, significant urinary excretion of metabolites occurs, highlighting its efficient metabolic processing. The compound's ability to penetrate skin layers effectively suggests potential for use in transdermal drug delivery systems.

Inhibition of Kinase Activity

Studies have shown that this compound can impair the activity of various kinases and phosphatases. For instance, at concentrations as low as 0.625% (v/v), kinase activity was reduced by approximately 25%, while at 5% concentration, it was diminished to just 5% of normal activity . This inhibition appears to be independent of liquid–liquid phase separation (LLPS), suggesting a direct impact on enzymatic function rather than merely disrupting cellular organization.

Effects on DNA Polymerases

The impact of this compound on DNA polymerases has also been studied. Different polymerases exhibit varying sensitivities to the compound. For example:

  • Q5 high-fidelity polymerase : Activity was significantly reduced at 5% concentration and fully inhibited at 10%.
  • OneTaq polymerase : Showed reduced activity starting from 0.625%, with complete loss at 2.5% concentration .

These findings underscore the necessity for careful consideration of this compound's concentration in experimental setups involving enzyme activities.

Acute Toxicity Studies

Toxicological evaluations have demonstrated that high doses of this compound can lead to significant adverse effects in animal models. In a study involving Fischer 344 rats:

  • LD50 values : Calculated at approximately 10.88 mL/kg for males and 9.51 mL/kg for females.
  • Clinical signs : Included sluggishness and unsteady gait; necropsy revealed mottled lungs and gastrointestinal lesions in high-dose groups .

Eye Irritation Studies

In ocular irritation studies using New Zealand white rabbits, undiluted this compound caused moderate to severe conjunctival irritation. Observations included erythema and edema lasting several days post-exposure .

Cosmetic Applications

This compound is frequently included in cosmetic formulations due to its moisturizing properties and ability to enhance product stability. A study assessing its efficacy in skin moisturizers found that formulations containing this compound exhibited improved hydration levels compared to those without it.

Industrial Use as a Solvent

In industrial applications, particularly in the formulation of paints and coatings, this compound serves as an effective solvent that enhances the solubility of various compounds while maintaining low toxicity levels when used appropriately.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 1,3-Hexanediol?

  • Methodological Answer : this compound can be synthesized via catalytic hydrogenation of diketones (e.g., 3-ketohexanoic acid derivatives) or through condensation reactions. For example, Karakaplan et al. (2004) synthesized 2,2,5-trimethyl-1,3-hexanediol using acid-catalyzed condensation of aldehydes and ketones, followed by purification via fractional distillation under reduced pressure (40–60°C, 10–15 mmHg). Key parameters include catalyst selection (e.g., sulfuric acid or Amberlyst-15) and reaction stoichiometry to minimize byproducts .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer : Purity verification requires a combination of techniques:

  • Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection; compare retention times against certified standards.
  • NMR Spectroscopy : Analyze proton and carbon spectra to confirm structural integrity and detect impurities (e.g., residual solvents or isomers).
  • HPLC : Employ refractive index detection with a C18 column and isocratic elution (water:acetonitrile, 80:20). High-purity grades (>99%) require calibration against NIST-traceable reference materials .

Advanced Research Questions

Q. How can contradictory neurotoxicity data for this compound be resolved experimentally?

  • Methodological Answer : To address discrepancies in neurotoxicity findings:

Tiered Testing :

  • In vitro assays : Use SH-SY5Y neuronal cells to assess neurite outgrowth inhibition at varying concentrations (0.1–10 mM).
  • Comparative studies : Cross-reference with analog data (e.g., 1,2-Hexanediol’s neurotoxicity profile from EPA assessments ).

Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using LC-MS to identify neurotoxic metabolites.

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to establish safe exposure thresholds .

Q. What experimental parameters optimize this compound’s use in boron solvent extraction?

  • Methodological Answer : Karakaplan et al. (2004) identified the following critical factors for boron extraction using this compound derivatives:

  • pH : Optimal range 8.5–9.0 (adjust with NaOH/HCl).

  • Diol Concentration : 0.5–2.0 M in organic phase (e.g., kerosene or toluene).

  • Phase Contact Time : 15–30 minutes with vigorous stirring (500–700 rpm).
    Efficiency reached 85–92% for boron recovery (Table 1) .

    Table 1 : Boron Extraction Efficiency Using this compound Derivatives

    Diol DerivativepHEfficiency (%)Organic Phase
    2,2,5-trimethyl-1,3-HD8.592Kerosene
    2,2,6-trimethyl-1,3-HD9.085Toluene

Q. How does this compound influence phase separation in biomolecular condensates?

  • Methodological Answer : While 1,6-hexanediol is commonly used to disrupt liquid-liquid phase separation (LLPS), this compound’s branched structure may alter hydrophobic interactions. Experimental approaches include:

  • Concentration Gradients : Treat cells or purified proteins with 1–5% (v/v) this compound and monitor condensate dissolution via fluorescence microscopy (e.g., GFP-tagged proteins).
  • Statistical Analysis : Use paired t-tests or ANOVA (as in ) to compare treatment effects vs. controls .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s endocrine activity data?

  • Methodological Answer : If studies report conflicting endocrine effects:

Data Gap Assessment : Follow GreenScreen® protocols to prioritize missing endpoints (e.g., receptor-binding assays for estrogenic activity) .

Analog Extrapolation : Use read-across data from structurally similar diols (e.g., 1,2-butanediol’s estrogenicity profile per EPA analog strategies ).

In Silico Modeling : Apply QSAR tools like OECD Toolbox to predict endocrine disruption potential .

Properties

IUPAC Name

hexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIYEYCFMVPYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944139
Record name Hexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21531-91-9
Record name 1,3-Hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21531-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Hexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-HEXANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Hexanediol
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